4-({[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}amino)-1-ethyl-N-methyl-1H-pyrazole-3-carboxamide
Overview
Description
4-({[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}amino)-1-ethyl-N-methyl-1H-pyrazole-3-carboxamide is an intriguing compound known for its unique chemical structure and potential applications in various scientific fields. It combines elements like pyrazole and difluoromethyl groups, which are often studied for their pharmacological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-({[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}amino)-1-ethyl-N-methyl-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. Here's an outline of a potential synthetic route:
Step 1: Formation of 1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid through halogenation and subsequent hydrolysis.
Step 2: Conversion to the corresponding acyl chloride using reagents like thionyl chloride.
Step 3: Coupling with 1-ethyl-N-methyl-1H-pyrazole-3-amine to form the final amide compound under amide coupling conditions, often facilitated by coupling agents like EDC (ethyl(dimethylaminopropyl)carbodiimide).
Industrial Production Methods: Large-scale production requires optimized conditions for each step:
Reagent Purity: High-purity reagents to ensure minimal by-products.
Temperature and Pressure Control: Precise control of reaction conditions to maximize yield.
Catalysts and Solvents: Selection of appropriate catalysts and solvents to facilitate each reaction step efficiently.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often transforming functional groups into more oxidized forms like carboxylic acids or ketones.
Reduction: It can be reduced to remove specific functional groups, potentially altering its biological activity.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, allowing modifications to its chemical structure.
Oxidizing Agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminium hydride (LiAlH₄).
Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF).
Major Products Formed: The major products depend on the specific reactions:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Varied products based on the substituents introduced.
Scientific Research Applications
Chemistry:
Catalysis: Investigated as a ligand in catalytic reactions due to its pyrazole structure.
Synthesis: Used as an intermediate in organic synthesis for complex molecule construction.
Pharmacology: Studied for potential anti-inflammatory, antifungal, and anticancer properties.
Biological Pathways: Explored in studies targeting specific enzymes and pathways, potentially influencing metabolic processes.
Agrochemicals: Potential use in developing novel pesticides or herbicides.
Materials Science: Studied for its potential in creating advanced materials with specific properties.
Mechanism of Action
The exact mechanism by which 4-({[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}amino)-1-ethyl-N-methyl-1H-pyrazole-3-carboxamide exerts its effects can vary:
Molecular Targets: Targets specific enzymes or receptors, affecting their activity.
Pathways: Modulates biological pathways involved in inflammation, cell growth, or metabolism.
Comparison with Similar Compounds
4-({[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}amino)-1-ethyl-N-methyl-1H-pyrazole-3-carboxamide stands out due to its unique combination of pyrazole and difluoromethyl groups.
Similar Compounds::4-({[1-(fluoromethyl)-1H-pyrazol-3-yl]carbonyl}amino)-1-ethyl-1H-pyrazole-3-carboxamide: Lacks the difluoromethyl group.
1-(difluoromethyl)-1H-pyrazole-3-carboxamide: Simpler structure, missing some functional groups present in the target compound.
1-ethyl-N-methyl-1H-pyrazole-3-carboxamide: Similar base structure but lacks the difluoromethyl and carbonyl groups.
Properties
IUPAC Name |
4-[[1-(difluoromethyl)pyrazole-3-carbonyl]amino]-1-ethyl-N-methylpyrazole-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F2N6O2/c1-3-19-6-8(9(18-19)11(22)15-2)16-10(21)7-4-5-20(17-7)12(13)14/h4-6,12H,3H2,1-2H3,(H,15,22)(H,16,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOWGEOSRJKCTED-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)NC)NC(=O)C2=NN(C=C2)C(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F2N6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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